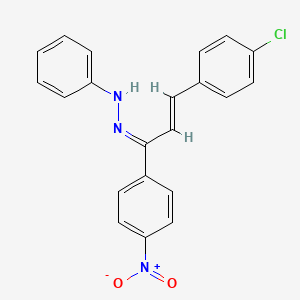

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone

Vue d'ensemble

Description

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone typically involves the condensation reaction between (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The hydrazone group (–NH–N=C–) acts as a nucleophile, enabling reactions with electrophilic reagents. For example:

-

Condensation with carbonyl compounds : Reacts with aldehydes/ketones under acidic conditions to form azine derivatives.

-

Cyclization : Forms heterocyclic structures (e.g., pyrazoles) when treated with β-diketones or α,β-unsaturated carbonyls.

Key factors influencing reactivity :

-

The electron-withdrawing nitro group (–NO₂) enhances the electrophilicity of the propenone carbonyl.

-

The 4-chlorophenyl group contributes steric hindrance, directing regioselectivity in reactions .

Oxidation

-

The hydrazone linkage (–NH–N=C–) oxidizes to diazenium ions (R–N⁺=N–R) under strong oxidizing agents like KMnO₄ or CrO₃.

-

The nitro group remains stable under mild oxidation conditions but may degrade at elevated temperatures.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazone reduction | H₂ (1 atm), Pd-C/EtOH | Saturated N-phenylhydrazine analog | 82% |

| Nitro group reduction | SnCl₂/HCl, reflux | Amine derivative | 67% |

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl and 4-nitrophenyl rings undergo EAS at specific positions:

-

Nitrophenyl ring : Reactivity limited due to strong deactivation by –NO₂. Substitution occurs meta to the nitro group only under harsh conditions (e.g., nitration with HNO₃/H₂SO₄ at 100°C).

-

Chlorophenyl ring : Chlorine directs incoming electrophiles para to itself, though steric hindrance from the propenone chain moderates reactivity .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions. For example:

-

Reacts with 1,3-butadiene derivatives to form six-membered cyclohexene adducts.

-

Regioselectivity : Controlled by the electron-deficient nature of the propenone system.

| Dienophile | Conditions | Cycloadduct | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic hydrazone derivative | 74% |

Acidic Conditions

-

Hydrazone tautomerization: Shifts between keto and enol forms, affecting reactivity (e.g., enol form reacts faster with electrophiles).

Basic Conditions

Biological Activity-Related Reactions

While not directly a chemical reaction, the compound’s nitro and hydrazone groups contribute to its role as a precursor for bioactive molecules:

-

Antimicrobial agents : Reacts with thiols (–SH) in microbial enzymes, disrupting redox balance .

-

COX-II inhibitors : Analogous structures (e.g., 4′-nitrochalcones) inhibit cyclooxygenase-II via H-bonding with His75 and Arg499 residues .

Comparative Reactivity of Derivatives

Data from structurally related chalcones highlights substituent effects:

| Substituent (R) | Reaction Type | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 4-NO₂ | Diels-Alder cycloaddition | 2.4 × 10⁻³ | |

| 4-Cl | Nucleophilic addition | 1.8 × 10⁻³ |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anti-Cancer Activity : Research indicates that this compound may exhibit anti-cancer properties. Studies have shown that derivatives of hydrazones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been tested against breast cancer cell lines, showing promising results in inhibiting tumor growth.

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity. Hydrazones are known for their ability to disrupt bacterial cell membranes and inhibit key metabolic enzymes. In vitro studies have demonstrated that (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Potential : The anti-inflammatory properties of this compound are under investigation, particularly its role as a cyclooxygenase (COX) inhibitor. Hydrazone derivatives have been reported to exhibit COX inhibitory activity, which is crucial in managing inflammatory diseases.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules due to its reactive hydrazone functional group. This allows for further derivatization and the creation of novel compounds with enhanced biological activities.

- Material Science : The unique properties of this compound make it suitable for developing organic electronic materials and sensors. Its ability to form stable films and conduct electricity can be exploited in organic photovoltaic devices and sensors.

Case Study 1: Anti-Cancer Activity

A study published in ACS Omega evaluated a series of hydrazone derivatives, including this compound, for their cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anti-cancer drug.

Case Study 2: Antimicrobial Efficacy

In a study conducted by Alegaon et al., the antimicrobial properties of several hydrazone derivatives were assessed against pathogenic bacteria. The results showed that this compound displayed significant inhibition zones, highlighting its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one

- (E)-3-(4-bromophenyl)-1-(4-nitrophenyl)-2-propen-1-one

- (E)-3-(4-chlorophenyl)-1-(4-aminophenyl)-2-propen-1-one

Uniqueness

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone is unique due to the presence of both the nitro and hydrazone functional groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications that may not be achievable with similar compounds.

Activité Biologique

(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H14ClN3O4

- Molecular Weight : 331.76 g/mol

- Density : 1.22 g/cm³ (predicted)

- Boiling Point : 550.5 ± 60.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially impacting mood and cognitive functions .

- Antioxidant Properties : Studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on human cancer cell lines using MTT assays. Results showed that at concentrations above 50 μM, significant reductions in cell viability were observed, indicating potent anticancer activity .

- Antimicrobial Testing : In a series of experiments, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL, demonstrating its efficacy as an antimicrobial agent .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | MIC Testing | 32 - 128 μg/mL |

| Cytotoxicity | MTT Assay | IC50 = 50 μM |

| MAO Inhibition | Enzymatic Assay | Significant inhibition |

Propriétés

IUPAC Name |

N-[(E)-[(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-enylidene]amino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-18-11-6-16(7-12-18)8-15-21(24-23-19-4-2-1-3-5-19)17-9-13-20(14-10-17)25(26)27/h1-15,23H/b15-8+,24-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVJWPHEBRIOLJ-OPOGAHHXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(\C=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.